molecular formula C6H4F5N5 B1483057 5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2097956-26-6

5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1483057
CAS RN: 2097956-26-6
M. Wt: 241.12 g/mol
InChI Key: RNBJLOGLJJOXHQ-UHFFFAOYSA-N
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Description

The compound “5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The azidomethyl, difluoromethyl, and trifluoromethyl groups attached to the pyrazole ring can significantly alter the properties and reactivity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the azidomethyl, difluoromethyl, and trifluoromethyl groups attached at the 5th, 1st, and 3rd positions, respectively .


Chemical Reactions Analysis

The azide, difluoromethyl, and trifluoromethyl groups are all reactive and can participate in various chemical reactions. For example, azides can undergo click reactions, Staudinger reactions, and Curtius rearrangements . Difluoromethyl and trifluoromethyl groups can participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azidomethyl, difluoromethyl, and trifluoromethyl groups. These groups can affect the polarity, acidity/basicity, reactivity, and stability of the compound .

Scientific Research Applications

Brominated Trihalomethylenones as Versatile Precursors

Martins et al. (2013) investigated brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives, including 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole through nucleophilic substitution reactions. The study highlighted a methodology yielding moderate to good outcomes, showcasing the potential of these compounds in synthesizing pyrazole derivatives with various functional groups (Martins et al., 2013).

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in Synthesis

Arbačiauskienė et al. (2011) described the use of ethyl triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions to synthesize alkynyl pyrazoles, leading to various condensed pyrazoles. This research demonstrates the versatility of pyrazole derivatives in constructing complex heterocyclic structures (Arbačiauskienė et al., 2011).

Valence Tautomerism of Pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines

Mojzych et al. (2014) synthesized new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines, demonstrating their potential anticancer activity and exploring their valence tautomerism. The study contributes to the understanding of the chemical behavior of such compounds, potentially leading to new therapeutic agents (Mojzych et al., 2014).

Synthesis of Trifluoromethyl-promoted Functional Pyrazoles

Wu et al. (2006) explored the synthesis of trifluoromethylated pyrazoles, highlighting their potential as fluorescent molecules and inhibitors of Echinochloa crus-galli L. Beauv., a type of grass. This study points to the diverse applications of pyrazole derivatives in both material science and agriculture (Wu et al., 2006).

Bioactive and Solvent-Free Synthesis

Leelakumar et al. (2022) focused on the solvent-free synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole and its analogues, emphasizing their antibacterial activity. This green chemistry approach underlines the importance of environmentally friendly methods in synthesizing bioactive compounds (Leelakumar et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

While specific safety and hazard data for this compound is not available, compounds containing azide groups can be explosive and should be handled with care .

Future Directions

The future directions for research on this compound could include studying its reactivity, exploring its potential applications (for example, in pharmaceuticals or materials science), and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N5/c7-5(8)16-3(2-13-15-12)1-4(14-16)6(9,10)11/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBJLOGLJJOXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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